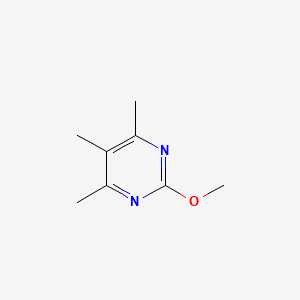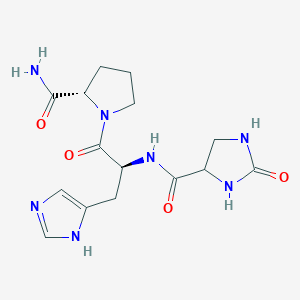
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is a complex organic compound that features a unique structure combining an imidazolidine ring with histidine and proline residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide typically involves multiple steps. One common method includes the reaction of 2-oxoimidazolidine-4-carboxylic acid with histidine and proline derivatives under specific conditions. For instance, the reaction may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxoimidazolidine-4-carbonyl chloride
- 2-Oxoimidazolidine-4-carbonyl iodide
Uniqueness
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is unique due to its combination of an imidazolidine ring with histidine and proline residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64869-50-7 |
|---|---|
Formule moléculaire |
C15H21N7O4 |
Poids moléculaire |
363.37 g/mol |
Nom IUPAC |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C15H21N7O4/c16-12(23)11-2-1-3-22(11)14(25)9(4-8-5-17-7-19-8)20-13(24)10-6-18-15(26)21-10/h5,7,9-11H,1-4,6H2,(H2,16,23)(H,17,19)(H,20,24)(H2,18,21,26)/t9-,10?,11-/m0/s1 |
Clé InChI |
VEWVABCKPUSGFM-JRUYECLLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


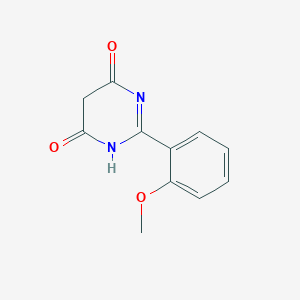



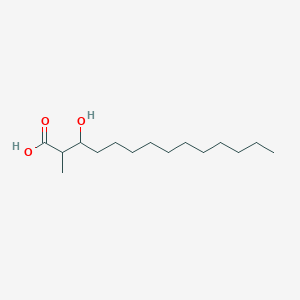
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
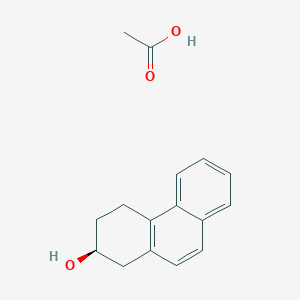
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
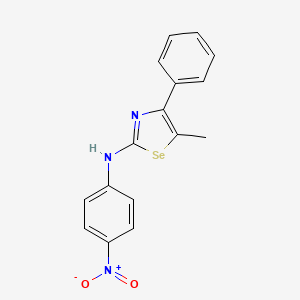

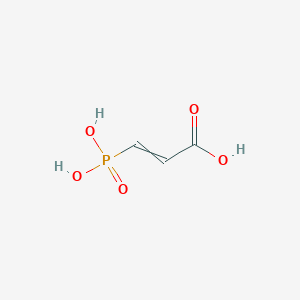
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

